

# Formosulfathiazole: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Formosulfathiazole*

Cat. No.: *B576889*

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This technical guide provides an in-depth overview of **Formosulfathiazole**, a compound of interest in veterinary medicine and antimicrobial research. This document, intended for researchers, scientists, and drug development professionals, consolidates critical chemical data, experimental methodologies, and mechanistic insights, with a particular focus on its relationship with its active monomer, Sulfathiazole.

## Core Chemical Identifiers and Properties

**Formosulfathiazole** is a condensation product of the sulfonamide antibiotic Sulfathiazole and formaldehyde.<sup>[1][2]</sup> While historically considered an undefined polymer, recent structural analysis has revised its structure to that of a well-defined cyclodimeric condensation product.<sup>[1][3]</sup> This compound acts as a prodrug, slowly releasing its active components.<sup>[1][2]</sup>

Below is a summary of the key chemical identifiers for **Formosulfathiazole** and its parent compound, Sulfathiazole.

Identifier	Formosulfathiazole	Sulfathiazole
CAS Number	12041-72-4[4][5][6]	72-14-0[7][8]
Molecular Formula	C <sub>19</sub> H <sub>18</sub> N <sub>6</sub> O <sub>4</sub> S <sub>4</sub> (for the cyclodimer)[6]	C <sub>9</sub> H <sub>9</sub> N <sub>3</sub> O <sub>2</sub> S <sub>2</sub> [7][8]
Molecular Weight	522.64 g/mol (for the cyclodimer)[6]	255.32 g/mol [8]
IUPAC Name	Structural revision suggests a cyclodimeric structure	4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide[7]
Synonyms	Formaldehyde-sulfathiazole, Formo-cibazol, Intraformazol[4]	Sulphathiazole, Norsulfazole, Thiazamide[7]

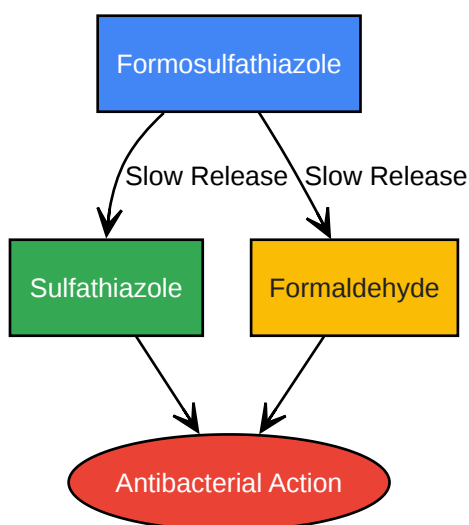
## Quantitative Data

Quantitative data for **Formosulfathiazole** is limited, primarily focusing on its physical properties. In contrast, extensive data is available for Sulfathiazole.

Property	Formosulfathiazole	Sulfathiazole
Melting Point	265-270 °C (with decomposition)[6]	200-204 °C
Solubility	Insoluble in most solvents	Poorly soluble in water, soluble in dilute aqueous acids and bases.[8][9]
Pharmacokinetics	Acts as a slow-release prodrug.[1][2]	Rapidly absorbed and excreted.[10]

## Relationship and Mechanism of Action

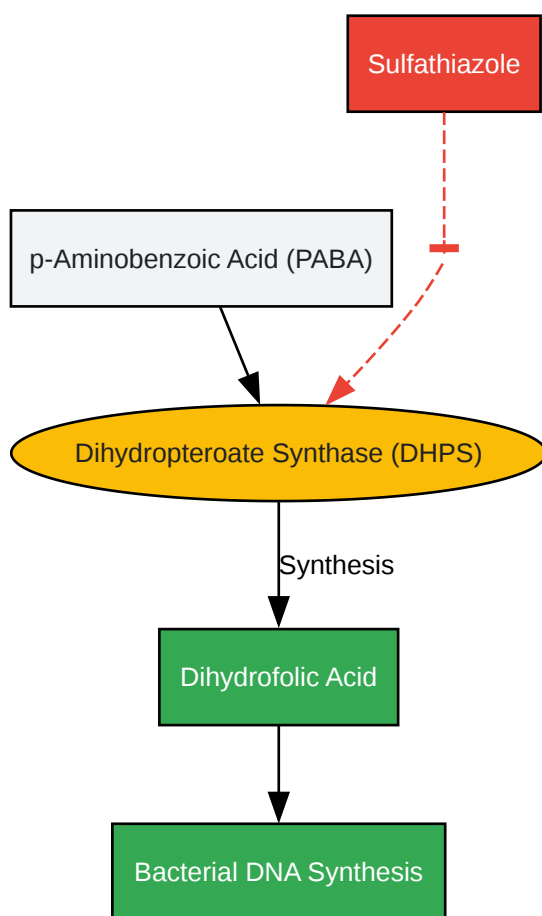
**Formosulfathiazole** functions by gradually breaking down to release Sulfathiazole and formaldehyde, which are responsible for its therapeutic effects.[1][2] The following diagram illustrates this relationship.



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Decomposition of **Formosulfathiazole** into its active components.

The primary antibacterial action of the released Sulfathiazole stems from its ability to inhibit folic acid synthesis in bacteria. It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).<sup>[11][12][13][14][15]</sup> This inhibition halts the production of dihydrofolic acid, a crucial precursor for DNA synthesis, thereby arresting bacterial growth.<sup>[12][13][16]</sup>



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Mechanism of action of Sulfathiazole.

## Experimental Protocols

Detailed experimental protocols for **Formosulfathiazole** are not widely published. However, methodologies for the synthesis, analysis, and antimicrobial susceptibility testing of Sulfathiazole are well-established and provide a valuable reference.

## Synthesis of Sulfathiazole

A safer, modified laboratory synthesis of Sulfathiazole has been described, which avoids the use of pyridine. The process involves the conversion of p-acetamidobenzenesulfonamide to Sulfathiazole via acid hydrolysis, with the final product characterized by MS and NMR.<sup>[17]</sup>

## Quantitative Analysis

Several methods are available for the quantification of Sulfathiazole in various matrices:

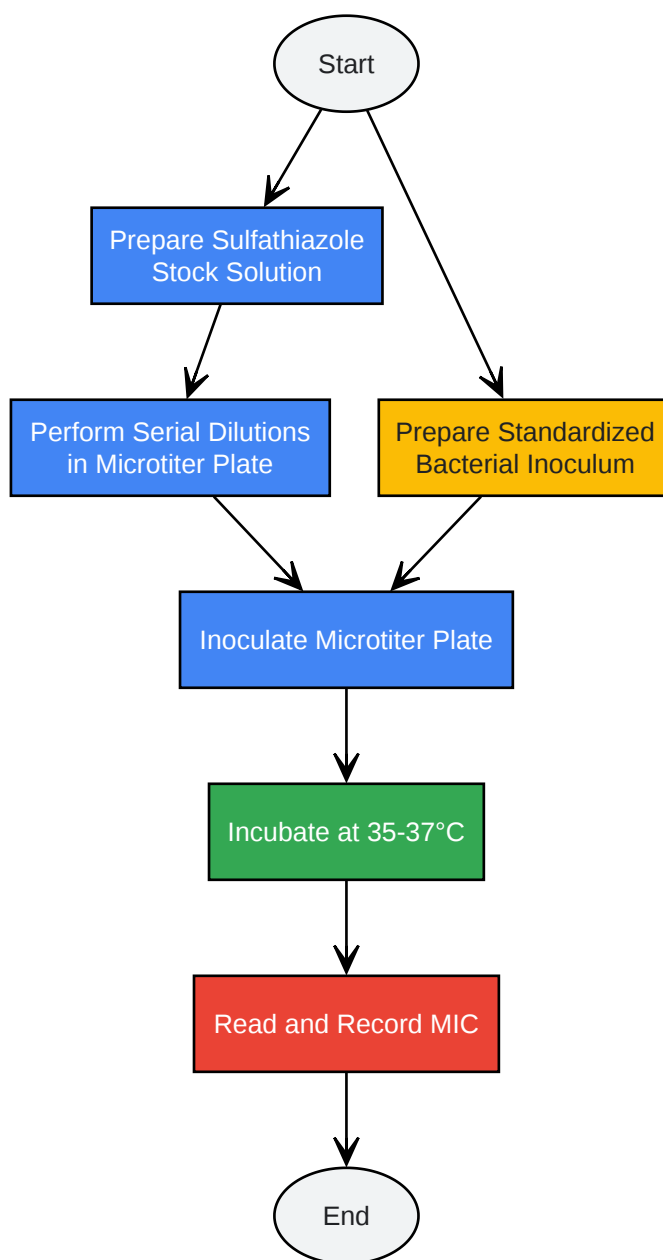
- **High-Performance Liquid Chromatography (HPLC):** HPLC methods have been developed for the separation and quantitative determination of Sulfathiazole in biological fluids such as cattle urine and plasma.[\[7\]](#)[\[18\]](#)
- **Spectrophotometry:** A simple and rapid spectrophotometric method involves the diazotized coupling reaction of aniline with Sulfathiazole, forming an intense orange dye with maximum absorption at 480 nm.[\[19\]](#) Another method uses the oxidation of pyrocatechol and coupling with Sulfathiazole, resulting in a colored product with maximum absorption at 550 nm.[\[20\]](#)
- **Vibrational Spectroscopy:** Attenuated total reflectance-infrared (ATR-IR), near-infrared (NIR), and Raman spectroscopy, combined with multivariate analysis, can be used for the simultaneous quantitative analysis of Sulfathiazole polymorphs in ternary mixtures.[\[21\]](#)

## Antimicrobial Susceptibility Testing (AST)

Standardized methods are used to determine the minimum inhibitory concentration (MIC) of Sulfathiazole against bacterial isolates.

- **Broth Microdilution:** This method involves preparing serial dilutions of Sulfathiazole in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is determined as the lowest concentration of the drug that inhibits visible bacterial growth after incubation.[\[15\]](#)
- **Disk Diffusion:** Paper disks impregnated with a standard concentration of Sulfathiazole are placed on an agar plate inoculated with the test bacterium. The diameter of the zone of growth inhibition around the disk is measured after incubation to determine susceptibility.[\[15\]](#)

The following workflow illustrates the general process of determining the Minimum Inhibitory Concentration (MIC) of Sulfathiazole.



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Workflow for Minimum Inhibitory Concentration (MIC) determination.

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